N-[(3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene carboxamides. It is characterized by the presence of a thiophene ring, a nitrophenyl group, and a carbamothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds. This reaction is carried out under specific conditions to ensure the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The thiophene ring can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-[(3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Studied for its potential as a therapeutic agent in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-[(3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{[(3-nitrophenyl)carbamothioyl]amino}pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
N-[ethyl (propan-2-yl)carbamothioyl]thiophene-2-carboxamide: Similar structure but with different substituents on the carbamothioyl group.
Uniqueness
N-[(3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is unique due to its specific combination of a nitrophenyl group and a thiophene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S2/c16-11(10-5-2-6-20-10)14-12(19)13-8-3-1-4-9(7-8)15(17)18/h1-7H,(H2,13,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCCAPYMWBZDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.